molecular formula C20H17ClN2O5 B12453967 5-[(4-chlorophenoxy)methyl]-N'-[(3-methoxyphenyl)carbonyl]furan-2-carbohydrazide

5-[(4-chlorophenoxy)methyl]-N'-[(3-methoxyphenyl)carbonyl]furan-2-carbohydrazide

Cat. No.: B12453967
M. Wt: 400.8 g/mol
InChI Key: JBQXLICHFBSING-UHFFFAOYSA-N
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Description

5-[(4-chlorophenoxy)methyl]-N’-[(3-methoxyphenyl)carbonyl]furan-2-carbohydrazide is a complex organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a chlorophenoxy group and a methoxyphenylcarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chlorophenoxy)methyl]-N’-[(3-methoxyphenyl)carbonyl]furan-2-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 5-[(4-chlorophenoxy)methyl]furan-2-carbaldehyde: This intermediate can be synthesized by reacting 4-chlorophenol with furan-2-carbaldehyde in the presence of a suitable base.

    Hydrazide Formation: The aldehyde intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide.

    Acylation: The final step involves the acylation of the hydrazide with 3-methoxybenzoyl chloride to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(4-chlorophenoxy)methyl]-N’-[(3-methoxyphenyl)carbonyl]furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The carbonyl group can be reduced to form corresponding alcohols.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of 5-[(4-chlorophenoxy)methyl]-N’-[(3-methoxyphenyl)carbonyl]furan-2-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to its biological effects.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    Signal Transduction Pathways: The compound could influence various cellular signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-[(4-chlorophenoxy)methyl]furan-2-carbaldehyde: An intermediate in the synthesis of the target compound.

    3-methoxybenzoyl chloride: Used in the acylation step of the synthesis.

    Furan-2,5-dicarboxylic acid: A potential oxidation product.

Uniqueness

5-[(4-chlorophenoxy)methyl]-N’-[(3-methoxyphenyl)carbonyl]furan-2-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H17ClN2O5

Molecular Weight

400.8 g/mol

IUPAC Name

5-[(4-chlorophenoxy)methyl]-N'-(3-methoxybenzoyl)furan-2-carbohydrazide

InChI

InChI=1S/C20H17ClN2O5/c1-26-16-4-2-3-13(11-16)19(24)22-23-20(25)18-10-9-17(28-18)12-27-15-7-5-14(21)6-8-15/h2-11H,12H2,1H3,(H,22,24)(H,23,25)

InChI Key

JBQXLICHFBSING-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NNC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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